PPO-Mediated Protein Protection in Alfalfa
(-)-Phaselic acid functions as an endogenous substrate for polyphenol oxidase (PPO), undergoing oxidation to o-quinones that inhibit post-harvest proteolysis in forage crops. This functional property is not shared by chlorogenic acid (5-O-caffeoylquinic acid) in the alfalfa system, as alfalfa natively lacks both PPO and PPO substrates [1]. When red clover HMT was expressed in alfalfa, caffeoyl-malate (phaselic acid) accumulated to 2.16 mmol/kg fresh weight in leaves and 8.37 mmol/kg fresh weight in stems, a concentration sufficient to inhibit proteolysis in a PPO-dependent manner in vitro [1]. In contrast, wild-type alfalfa produces no detectable caffeoyl-malate and experiences substantial post-harvest protein loss [1].
| Evidence Dimension | PPO substrate-mediated protein protection (caffeoyl-malate accumulation) |
|---|---|
| Target Compound Data | 2.16 mmol/kg FW (leaves); 8.37 mmol/kg FW (stems) in HMT+CCOMTi alfalfa [1] |
| Comparator Or Baseline | Wild-type alfalfa: 0 mmol/kg FW caffeoyl-malate; chlorogenic acid not endogenously produced as PPO substrate in alfalfa [1] |
| Quantified Difference | Functional gain: proteolysis inhibition achieved in engineered lines vs. none in wild-type [1] |
| Conditions | Transgenic alfalfa expressing red clover HMT with CCOMT silencing; in vitro proteolysis assay [1] |
Why This Matters
This functional specificity establishes (-)-phaselic acid as the requisite PPO substrate for forage protein protection applications, where chlorogenic acid or other caffeic acid derivatives cannot substitute.
- [1] Sullivan, M. L., Green, H. A., & Verdonk, J. C. (2021). Engineering Alfalfa to Produce 2-O-Caffeoyl-L-Malate (Phaselic Acid) for Preventing Post-harvest Protein Loss via Oxidation by Polyphenol Oxidase. Frontiers in Plant Science, 11, 608519. View Source
